Barium permanganate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Barium permanganate appears as a purplish colored crystalline solid. Noncombustible, but accelerates burning of combustible material. Finely divided combustible materials may be explosive. May spontaneously ignite on contact with combustible liquids. Contact with sulfuric acid may result in fires or explosions. Used as a disinfectant and to make other permanganates.

科学的研究の応用

Oxidation Reagent in Organic Chemistry : Barium permanganate is a versatile and mild oxidizing agent used under aprotic and non-aqueous conditions. It can convert primary and secondary hydroxy compounds into carbonyl derivatives, transform aldehydes into carboxylic acids, and is effective in selective oxidations, producing good yields of the corresponding carbonyl compounds (Firouzabadi, Seddighi, Mottaghineiad, & Bolourchian, 1990).

Preparation of Permanganic Acid and Permanganate Salts : Barium permanganate is utilized in the preparation of permanganic acid and other metal permanganates, which are widely used as selective oxidizing agents in organic syntheses (Kótai, Keszler, Pató, Holly, & Banerjii, 1999).

Synthesis of Other Permanganate Salts : It serves as a useful starting material for the synthesis of other permanganate salts, as well as a selective solid-phase oxidant in organic chemistry (Kótai, Sajó, Gács, Sharma, & Banerji, 2007).

Investigation of Mechanisms in Chemical Reactions : The substance is involved in studies investigating mechanisms of chemical reactions, such as the decomposition of permanganate in alkaline solutions (Landsberg & Heckner, 1964).

Nephelometric Determination of Thionic Compounds : In analytical chemistry, barium permanganate has been used for the indirect determination of thionic compounds by nephelometric determination of barium sulfate (Kofos, Sofoniou, & Voulgaropoulos, 1989).

Nuclear Chemistry Applications : Barium permanganate has applications in nuclear chemistry, as demonstrated in studies involving the behavior of recoil 56Mn in lanthanum permanganate (Mishra & Vijaya, 1998).

Deoximation of Benzylic Oximes : It is effective in the selective deoximation of benzylic oximes to their corresponding carbonyl compounds (Firouzabadi, Mottaghineiad, & Seddighi, 1990).

特性

CAS番号 |

7787-36-2 |

|---|---|

製品名 |

Barium permanganate |

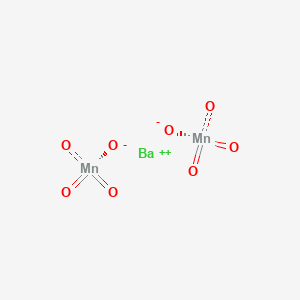

分子式 |

Ba(MnO4)2 BaMn2O8 |

分子量 |

375.2 g/mol |

IUPAC名 |

barium(2+);dipermanganate |

InChI |

InChI=1S/Ba.2Mn.8O/q+2;;;;;;;;;2*-1 |

InChIキー |

YFFSWKZRTPVKSO-UHFFFAOYSA-N |

SMILES |

[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Ba+2] |

正規SMILES |

[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Ba+2] |

Color/Form |

Brownish-violet to black crystals Dark purple crystals |

密度 |

3.77 at 68 °F (USCG, 1999) 3.77 g/cu cm |

melting_point |

200 °C (decomposes) |

その他のCAS番号 |

7787-36-2 |

物理的記述 |

Barium permanganate appears as a purplish colored crystalline solid. Noncombustible, but accelerates burning of combustible material. Finely divided combustible materials may be explosive. May spontaneously ignite on contact with combustible liquids. Contact with sulfuric acid may result in fires or explosions. Used as a disinfectant and to make other permanganates. |

溶解性 |

62.5 g/100 g water at 20 °C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane](/img/structure/B1204554.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1204557.png)

![N-(2-furanylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B1204560.png)